1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione
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Overview
Description
1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4,6-tetramethyl-1,2-dihydroquinoline with ethyl oxalyl chloride, followed by the introduction of a piperidine ring through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products
The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Piperidine: A common structural motif in many pharmaceuticals.
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: A precursor in the synthesis of the compound.
Uniqueness
1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione is unique due to its combination of the quinoline and piperidine rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H26N2O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)ethane-1,2-dione |
InChI |
InChI=1S/C20H26N2O2/c1-13-10-15-14(2)12-20(3,4)21-17(15)16(11-13)18(23)19(24)22-8-6-5-7-9-22/h10-12,21H,5-9H2,1-4H3 |
InChI Key |
IHSYBNLVJPAEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)C(=O)N3CCCCC3)NC(C=C2C)(C)C |
Origin of Product |
United States |
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